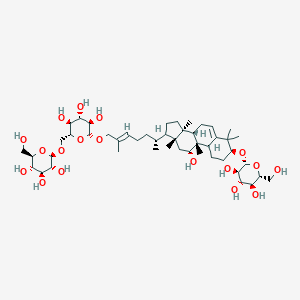

Carnosifloside VI

Beschreibung

Eigenschaften

CAS-Nummer |

109985-95-7 |

|---|---|

Molekularformel |

C48H80O18 |

Molekulargewicht |

945.1 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C48H80O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-44,49-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1 |

InChI-Schlüssel |

WWDDJYHDZQBKBW-POHRRBMFSA-N |

SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

Isomerische SMILES |

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |

Kanonische SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

Synonyme |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(6R)-6-[(3S,8S,9R,10S,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahy |

Herkunft des Produkts |

United States |

Isolation and Elucidation Methodologies for Carnosifloside Vi

Extraction Strategies from Plant Matrices (e.g., Hemsleya Species)

The initial step in isolating Carnosifloside VI from plant matrices, such as the tubers or rhizomes of Hemsleya species, typically involves extraction using suitable solvents. magtechjournal.comnih.govmdpi.com For instance, dried plant material can be subjected to extraction with ethanol (B145695) or aqueous ethanol solutions. mdpi.commdpi.com This process helps to dissolve and recover the target compounds, including triterpenoid (B12794562) glycosides like carnosiflosides, from the plant tissue. nih.govmdpi.com After extraction, the solvent is often removed under reduced pressure to obtain a crude extract. mdpi.commdpi.com This crude extract contains a complex mixture of compounds that requires further separation. mdpi.com Differential partitioning with various solvents, such as ethyl acetate (B1210297) and n-butanol, can be employed to fractionate the crude extract based on the polarity of the compounds. mdpi.commdpi.com this compound, being a glycoside, is likely to be found in the more polar fractions, such as the n-butanol extract. mdpi.com

Advanced Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating this compound from the multitude of other compounds present in the plant extract. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for both analytical and preparative separation of natural products. researchgate.netshimadzu.com In the context of isolating compounds like this compound, analytical HPLC can be used to monitor the separation process and assess the purity of fractions. Preparative HPLC is crucial for obtaining larger quantities of the purified compound. shimadzu.comgilson.com Reversed-phase HPLC is a common mode used for separating compounds like triterpene glycosides based on their hydrophobicity. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

UHPLC is an advanced form of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. researchgate.net This results in improved separation efficiency, resolution, and speed compared to conventional HPLC. researchgate.net UHPLC can be applied in the analytical stage to achieve sharper peaks and better separation of complex mixtures from Hemsleya extracts, aiding in the identification and targeted isolation of compounds like this compound. researchgate.net Method transfer from analytical UHPLC to preparative HPLC is a common strategy to scale up the purification process. ingenieria-analitica.com

Preparative Chromatographic Methods for Compound Purification

Preparative chromatography, including preparative HPLC, is essential for isolating pure this compound in quantities sufficient for structural elucidation and further studies. shimadzu.comgilson.com This involves scaling up the separation achieved at the analytical or semi-preparative scale. ingenieria-analitica.comchromatographyonline.com Techniques such as open column chromatography, medium-pressure liquid chromatography (MPLC), and preparative HPLC using various stationary phases (e.g., silica (B1680970) gel, ODS) and mobile phase systems are employed to progressively purify the target compound. magtechjournal.comnih.govmdpi.com Fractions are collected based on detection signals (e.g., UV absorbance) and analyzed to identify those containing this compound. chromatographyonline.com Repeated chromatographic steps with different separation mechanisms may be necessary to achieve high purity.

Spectroscopic Methods for Structural Elucidation

Once a pure sample of this compound is obtained, spectroscopic techniques are employed to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkages and Aglycone Core

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including complex natural products like triterpene glycosides. slideshare.netiosrjournals.orgomicsonline.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for determining the complete structure of this compound, including the structure of the aglycone core and the attached sugar moieties, as well as the nature of the glycosidic linkages. researchgate.netiosrjournals.orgjst.go.jpcore.ac.uk

1D NMR (¹H NMR and ¹³C NMR): ¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. slideshare.netiosrjournals.org ¹³C NMR reveals the different types of carbon atoms. slideshare.netiosrjournals.org Analysis of chemical shifts in both spectra provides insights into the functional groups and the nature of the carbon skeleton.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment shows correlations between protons that are coupled to each other, helping to establish proton spin systems within the molecule. iosrjournals.orgomicsonline.orgcore.ac.uk

Heteronuclear Single Quantum Correlation (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): These experiments reveal one-bond correlations between protons and carbons, allowing for the assignment of proton signals to their directly attached carbon atoms. iosrjournals.orgomicsonline.orgcore.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects long-range correlations between protons and carbons, typically over two or three bonds. iosrjournals.orgomicsonline.orgcore.ac.uk This is particularly valuable for establishing connectivity across quaternary carbons and for confirming the positions of glycosidic linkages by showing correlations between the anomeric protons of the sugars and the carbons of the aglycone or other sugar units. iosrjournals.orgcore.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are spatially close to each other, regardless of whether they are directly bonded. This can help in determining the relative stereochemistry of the molecule.

By analyzing the comprehensive data obtained from these NMR experiments, researchers can piece together the complete structure of this compound, including the structure of its cucurbitane triterpenoid aglycone and the positions and configurations of the attached sugar units (glycosidic linkages). researchgate.netjst.go.jp Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is often used in conjunction with NMR to determine the molecular formula and confirm the molecular weight of the isolated compound. mdpi.commdpi.com

Here is a table summarizing the key spectroscopic methods and their applications in the structural elucidation of this compound:

| Spectroscopic Method | Key Information Provided | Application to this compound |

| ¹H NMR | Types of protons, chemical environment, proton-proton coupling | Identifying proton signals of aglycone and sugar moieties, determining coupling patterns for connectivity. |

| ¹³C NMR | Types of carbon atoms, chemical environment | Identifying carbon signals of aglycone and sugar moieties, confirming carbon skeleton. |

| COSY | Correlations between coupled protons | Establishing proton spin systems within the aglycone and sugar units. |

| HSQC / HMQC | One-bond proton-carbon correlations | Assigning proton signals to their directly attached carbons, confirming CH, CH₂, and CH₃ groups. |

| HMBC | Long-range proton-carbon correlations (2-3 bonds) | Establishing connectivity across quaternary carbons, confirming glycosidic linkages by correlations between anomeric protons and carbons. |

| NOESY | Spatial proximity of protons | Determining relative stereochemistry of the aglycone and sugar linkages. |

| HR-ESI-MS | Accurate molecular weight, molecular formula | Confirming the elemental composition of this compound. mdpi.commdpi.com |

Mass Spectrometry (MS) for Fragment Analysis and Structural Confirmation

Mass spectrometry is a crucial tool in the structural elucidation of complex molecules like this compound. It provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula and identifying structural subunits. nih.govresearchgate.netmdpi.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used for this purpose, providing accurate mass measurements that can establish the molecular formula. researchgate.net The fragmentation pattern observed in MS/MS experiments, where the parent ion is broken into smaller fragments, offers insights into the connectivity of different parts of the molecule. researchgate.netmdpi.com Analyzing the masses of these fragments can help deduce the presence and arrangement of specific functional groups and sugar moieties within the this compound structure.

Based on research findings, the HR-ESI-MS spectrum of a related cucurbitane glycoside showed a molecular ion peak at m/z 1113.5814 [M + Na]+. researchgate.net While specific fragmentation data for this compound was not extensively detailed in the search results, MS/MS analysis generally involves observing characteristic ions resulting from the cleavage of glycosidic bonds and fragmentation of the aglycone core. researchgate.netmdpi.com

| Ion Type | m/z (Hypothetical) | Proposed Fragment Composition (Illustrative) | Information Gained |

| Molecular Ion | 967.5 [M+Na]+ | [C48H80O18 + Na]+ | Confirmation of molecular weight and formula. |

| Fragment Ion 1 | 805.4 | Loss of one glucose unit | Indicates presence of a glycosidic linkage. |

| Fragment Ion 2 | 643.3 | Loss of two glucose units | Suggests multiple sugar moieties are attached. |

| Fragment Ion 3 | [Aglycone]+ | Triterpene aglycone fragment | Provides information about the core structure. |

Advanced Analytical Characterization of Carnosifloside Vi

Quantitative Analytical Techniques for Carnosifloside VI

Accurate quantification of this compound is essential for various studies, including those involving biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantitative analysis of compounds in complex matrices due to its high sensitivity and selectivity. mdpi.comveedalifesciences.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Samples

LC-MS/MS is a preferred method for quantifying compounds like this compound in biological samples, such as plasma, serum, urine, cells, and tissues. mdpi.comnih.govmdpi.com This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The LC component separates the analyte (this compound) from other components in the biological matrix, reducing potential interference. The MS/MS component then provides highly specific detection by monitoring characteristic fragmentation patterns of the target molecule. veedalifesciences.comnih.gov

Issues such as spontaneous decarboxylation during ionization and poor chromatographic resolution can pose challenges in LC-MS/MS assays for some compounds in biological matrices, potentially hindering sensitivity, specificity, and reproducibility. mdpi.com However, with appropriate method development, LC-MS/MS can achieve accurate and sensitive quantification. mdpi.comnih.gov

Method Development for High Sensitivity and Specificity

Developing an LC-MS/MS method for this compound involves optimizing several parameters to achieve high sensitivity and specificity. This includes selecting the appropriate chromatographic column and mobile phase to ensure adequate separation from matrix components and potential isomers. nih.gov The mass spectrometry parameters, such as ionization mode (e.g., electrospray ionization, ESI), precursor ions, and product ions for multiple reaction monitoring (MRM), need to be carefully optimized to maximize the signal-to-noise ratio and minimize interference. nih.govnih.gov

Strategies like chemical derivatization can be employed to improve the ionization efficiency and detection sensitivity of certain compounds in LC-MS/MS analysis of biological samples. mdpi.com The use of internal standards, ideally isotopically labeled analogs of this compound, is crucial for accurate quantification by compensating for variations in sample preparation and matrix effects. nih.govnih.gov

Chiral Analysis and Stereochemical Determination of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant aspect of many organic compounds, including those found in biological systems. nih.govwou.edu this compound, as a cucurbitane glycoside, contains multiple chiral centers due to the presence of asymmetric carbon atoms, particularly within its sugar moieties and the cucurbitane skeleton. pageplace.de The stereochemical configuration at these centers can significantly influence a compound's biological activity and physical properties. nih.govnih.gov

Determining the stereochemistry of chiral compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography (when suitable crystals are available), and chiroptical methods like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) in conjunction with computational methods. mdpi.com While X-ray crystallography can provide absolute configuration, challenges in crystallization may necessitate the use of spectroscopic methods coupled with theoretical calculations. mdpi.com Chiral analysis, often performed using chiral stationary phases in chromatography (e.g., HPLC or GC), is used to separate and quantify individual enantiomers or diastereomers. nih.gov The specific methods applied for the chiral analysis and stereochemical determination of this compound would depend on its specific structure and the availability of analytical standards or related compounds for comparison.

Method Validation and Quality Control Procedures in this compound Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and consistent data. researchgate.netglobalresearchonline.netresearchgate.netnih.gov For the analysis of this compound, particularly in complex biological matrices, rigorous method validation and quality control procedures are essential.

Key validation parameters typically assessed include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), range, ruggedness, and robustness. researchgate.netglobalresearchonline.netresearchgate.net

Accuracy: Assesses how close the measured values are to the true concentration of this compound. This is often determined through spike-and-recovery experiments in the relevant matrix. mdpi.compharmtech.comnih.gov

Precision: Evaluates the reproducibility of the method under the same conditions (repeatability) and under different conditions (intermediate precision and reproducibility). nih.govglobalresearchonline.netpharmtech.comnih.gov

Linearity: Demonstrates that the analytical method provides results that are directly proportional to the concentration of this compound within a defined range. mdpi.comglobalresearchonline.netresearchgate.netpharmtech.comnih.gov

Specificity: Confirms that the method can unequivocally assess this compound in the presence of other components in the sample matrix, such as impurities, degradation products, and endogenous substances. globalresearchonline.netresearchgate.net This can be demonstrated through analyzing blank matrices and samples spiked with potential interfering substances. globalresearchonline.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of this compound that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.netglobalresearchonline.netpharmtech.com

Range: The interval between the upper and lower concentrations for which the method has demonstrated linearity, accuracy, and precision. globalresearchonline.netresearchgate.net

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.netglobalresearchonline.net

Quality control (QC) procedures are implemented during routine analysis to monitor the performance of the validated method and ensure the ongoing reliability of the results. researchgate.netnih.gov QC samples, typically prepared at different concentration levels within the validated range, are analyzed alongside study samples. The results of QC samples are compared against predefined acceptance criteria to determine if the analytical system is operating correctly. veedalifesciences.compharmtech.com Regular system suitability tests are also performed to ensure the chromatographic system and detector are functioning within acceptable limits before sample analysis begins. researchgate.net

Method validation and QC procedures, following guidelines from regulatory bodies where applicable, are fundamental to generating reliable and defensible analytical data for this compound. researchgate.netglobalresearchonline.netresearchgate.netnih.govpharmtech.com

Biosynthesis of Carnosifloside Vi

Elucidation of Precursor Compounds in Carnosifloside VI Biosynthesis

Triterpenoids, the core structure of triterpene glycosides, are derived from the cyclization of squalene (B77637), a 30-carbon isoprenoid precursor. Squalene, in turn, is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway or the non-mevalonate (MEP/DOXP) pathway. google.com Oleanolic acid is a common pentacyclic triterpenoid (B12794562) found in many plants and serves as an aglycone precursor for various saponins, which are a class of triterpene glycosides. nih.govnih.govmq.edu.auguidetopharmacology.org While the specific triterpenoid aglycone of this compound is not explicitly stated as oleanolic acid in the search results, oleanolic acid's role as a precursor for other triterpene glycosides suggests a similar biosynthetic origin for this compound.

The glycoside part of this compound consists of sugar units attached to the triterpenoid aglycone. Based on the general structure of glycosides and related compounds mentioned in the search results, common sugar precursors involved in glycosylation include activated forms of monosaccharides such as glucose, xylose, and rhamnose. wikipedia.orgguidetopharmacology.orgfishersci.atfishersci.cadsmz.deuni.luciteab.comresearchgate.netnih.govnih.govnih.govnih.govnih.govuni.lu These sugars are typically transferred from nucleotide-sugar donors (e.g., UDP-glucose) to the acceptor molecule during glycosylation. sigmaaldrich.com

Identification of Key Enzymatic Steps in Glycosylation and Triterpenoid Modification

The biosynthesis of this compound involves key enzymatic steps for both the modification of the triterpenoid backbone and the attachment of sugar moieties. Triterpenoid biosynthesis involves enzymes such as squalene cyclases, which catalyze the cyclization of squalene into various triterpene skeletons. Further modifications to the triterpenoid structure, such as hydroxylation, oxidation, and carboxylation, are carried out by cytochrome P450 enzymes and other modifying enzymes.

Glycosylation, the process of attaching sugar units, is catalyzed by a diverse family of enzymes called glycosyltransferases (GTs). sigmaaldrich.comthermofisher.com These enzymes are responsible for forming glycosidic linkages between the sugar donor (typically a nucleotide sugar) and the acceptor molecule (the triterpenoid aglycone or a growing glycoside chain). sigmaaldrich.comthermofisher.com Glycosyltransferases are specific for the type of sugar transferred, the linkage position (e.g., 1→2, 1→3, 1→4, 1→6), and the anomeric configuration (α or β) of the glycosidic bond formed. sigmaaldrich.commdpi.comnih.gov The sequential addition of sugar units to the triterpenoid aglycone is mediated by the action of specific glycosyltransferases, leading to the formation of the complex sugar chains found in this compound.

Molecular and Genetic Regulation of Biosynthetic Pathways

The biosynthesis of specialized metabolites like triterpene glycosides is tightly regulated at the molecular and genetic levels. This regulation involves the coordinated expression of genes encoding the enzymes involved in the biosynthetic pathway. Transcription factors play a crucial role in controlling the expression of these genes by binding to specific regulatory regions in their promoters. mdpi.commdpi.comnih.gov

While specific details on the molecular and genetic regulation of this compound biosynthesis are not available in the provided search results, studies on the biosynthesis of other plant secondary metabolites, such as anthocyanins and other triterpenoids, indicate that complex regulatory networks involving various transcription factor families (e.g., MYB, bHLH, WD40) are involved. mdpi.commdpi.com These regulatory mechanisms can be influenced by developmental signals and environmental factors, allowing plants to modulate the production of these compounds in response to their needs and external conditions.

Biotechnological Approaches for Enhanced Production of this compound

Biotechnological approaches offer potential strategies for enhancing the production of valuable plant natural products like this compound. These approaches can involve metabolic engineering of host organisms (e.g., plants or microorganisms) to increase the yield of the desired compound. tutorchase.comnih.gov

Strategies for enhanced production can include:

Overexpression of key biosynthetic genes: Increasing the levels of enzymes that catalyze rate-limiting steps in the pathway can lead to increased product accumulation.

Blocking competing pathways: Suppressing enzymes that divert precursors away from this compound biosynthesis can channel metabolic flux towards the desired product.

Expression of heterologous genes: Introducing genes from other organisms with efficient enzymes can improve specific steps in the pathway or introduce novel reactions.

Optimization of culture conditions: Manipulating environmental factors such as temperature, light, and nutrient availability can influence the expression of biosynthetic genes and enzyme activity.

Metabolic engineering has been successfully applied to enhance the production of various compounds, including amino acids and other natural products, by modifying the genetic material of microorganisms to overproduce specific enzymes or entire pathways. tutorchase.comnih.gov Similar strategies could potentially be applied to plant cell cultures or microbial systems engineered to produce this compound or its precursors.

Biological Activities and Mechanisms of Action of Carnosifloside Vi

Ecdysteroid Antagonistic Activity in Invertebrate Bioassays

Carnosifloside VI has demonstrated significant ecdysteroid antagonistic activity, primarily investigated through invertebrate bioassays. This activity is relevant due to the crucial role of ecdysteroids as hormones controlling molting and metamorphosis in insects and other invertebrates. vdoc.pub

Cellular Bioassays for Ecdysteroid Receptor Modulation (e.g., Drosophila melanogaster BII Bioassay)

The Drosophila melanogaster BII cell line bioassay is a widely used and robust method for assessing the agonistic and antagonistic activities of compounds targeting ecdysteroid receptors. researchgate.net Studies utilizing this bioassay have shown that this compound, along with other compounds isolated from Hemsleya carnosiflora such as carnosiflogenins A and C and carnosifloside II, possesses antagonistic activity against ecdysteroid action. nih.govresearchgate.netnih.gov The BII cell bioassay is considered convenient, sensitive, and robust for detecting and quantifying these activities. researchgate.net

Concentration-Dependent Profiles of Antagonistic Activity

The antagonistic activity of this compound in the Drosophila melanogaster BII bioassay has been shown to be concentration-dependent. The concentration dependencies of the antagonistic activities of carnosiflosides II and VI, as well as carnosiflogenin C, have been presented in research. nih.govresearchgate.netnih.gov While specific numerical data points for a complete concentration-response curve of this compound are not extensively detailed in the provided snippets, its activity profile is characterized by increasing antagonism with increasing concentration within the tested range. This compound is listed among known ecdysteroid antagonists in the Drosophila melanogaster BII cell bioassay. epdf.pub

Comparative Analysis with Related Cucurbitacins

Comparative studies in the Drosophila melanogaster BII bioassay have assessed the ecdysteroid antagonistic activities of various cucurbitane-type compounds from Hemsleya carnosiflora. This compound exhibits antagonistic activity alongside carnosifloside II and carnosiflogenin C. nih.govresearchgate.netnih.gov Other related cucurbitacins, such as 23,24-Dihydrocucurbitacin F and 25-acetoxy-23,24-dihydrocucurbitacin F, have also shown antagonistic effects at high concentrations in the same bioassay. nih.govresearchgate.netnih.gov Cucurbitacin B and cucurbitacin D are also recognized as ecdysone (B1671078) antagonists. epdf.pubpageplace.de This comparative analysis helps to contextualize the potency and specificity of this compound's ecdysteroid antagonistic effects within the broader class of cucurbitacins.

Here is a summary of the antagonistic activity of some cucurbitanes in the Drosophila melanogaster BII bioassay:

| Compound | Activity Type | Bioassay Result | Citation |

| This compound | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| Carnosifloside II | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| Carnosiflogenin A | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| Carnosiflogenin C | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| 23,24-Dihydrocucurbitacin F | Antagonistic | Active at high concentrations | nih.govresearchgate.netnih.gov |

| 25-acetoxy-23,24-dihydrocucurbitacin F | Antagonistic | Active at high concentrations | nih.govresearchgate.netnih.gov |

| Cucurbitacin B | Antagonistic | Known antagonist of 20-hydroxyecdysone | epdf.pubpageplace.de |

| Cucurbitacin D | Antagonistic | Known antagonist of ecdysone | epdf.pubpageplace.de |

Interactive Table: Ecdysteroid Antagonistic Activity in Drosophila melanogaster BII Bioassay

| Compound | Activity Type | Bioassay Result | Citation |

|---|---|---|---|

| This compound | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| Carnosifloside II | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| Carnosiflogenin A | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| Carnosiflogenin C | Antagonistic | Active in Drosophila melanogaster BII bioassay | nih.govresearchgate.netnih.gov |

| 23,24-Dihydrocucurbitacin F | Antagonistic | Active at high concentrations | nih.govresearchgate.netnih.gov |

| 25-acetoxy-23,24-dihydrocucurbitacin F | Antagonistic | Active at high concentrations | nih.govresearchgate.netnih.gov |

| Cucurbitacin B | Antagonistic | Known antagonist of 20-hydroxyecdysone | epdf.pubpageplace.de |

| Cucurbitacin D | Antagonistic | Known antagonist of ecdysone | epdf.pubpageplace.de |

Investigation of Potential Pharmacological Effects

Investigations into the potential pharmacological effects of cucurbitane-type compounds, including glycosides like this compound, have explored their interactions with various cellular signaling pathways.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

Cucurbitane triterpenes and glycosides, particularly those isolated from Hemsleya species, have been studied for their ability to modulate key cellular signaling pathways involved in processes such as inflammation and cell survival. These pathways include NF-κB, MAPK, and PI3K/Akt. researchgate.netmdpi.comjst.go.jpnih.govresearchgate.netnih.govxiahepublishing.comjcancer.org While studies on Hemsleya chinensis have indicated that cucurbitane glycosides can show high docking scores with proteins in the NF-κB, AMPK, and Nrf2 signaling pathways, and that the presence of sugar moieties can enhance this affinity researchgate.netmdpi.com, direct experimental evidence specifically demonstrating the modulation of NF-κB, MAPK, or PI3K/Akt pathways by this compound itself is not explicitly detailed in the provided search results. However, given that this compound is a cucurbitane glycoside, research on related compounds suggests a potential for such interactions.

Elucidation of Molecular Mechanisms in Target Cells

The molecular mechanisms by which cucurbitane glycosides exert their effects on cellular signaling pathways are an area of ongoing research. Studies involving related cucurbitane glycosides from Hemsleya chinensis have utilized molecular docking analyses to assess their affinity for proteins within pathways like NF-κB, AMPK, and Nrf2. researchgate.netmdpi.com These analyses suggest that structural features, such as the presence of multiple glucose units at specific positions, may be crucial for potential bioactivity and provide insights into their anti-inflammatory mechanisms. mdpi.com While these findings offer potential insights into how this compound, as a cucurbitane glycoside, might interact with cellular targets, further research is needed to specifically elucidate the molecular mechanisms of this compound in relevant target cells.

Cellular Responses to this compound Treatment, including Cytotoxicity at Higher Concentrations

Studies utilizing the Drosophila melanogaster BII cell bioassay have investigated the cellular responses to this compound treatment. In this assay, this compound exhibits antagonistic activity against the action of ecdysteroids. nih.govmdpi.comnih.govresearchgate.net The antagonistic activity of this compound shows a gradual increase with increasing concentration. researchgate.net

It is important to note the distinction between the antagonistic activity observed for this compound and the cytotoxicity reported for some related compounds in the same assay. While carnosiflogenins B and C, also isolated from Hemsleya carnosiflora, were found to be cytotoxic at a concentration of 10-3 M in the Drosophila melanogaster BII cell line, this compound and Carnosifloside II primarily demonstrated antagonistic activity at high concentrations. nih.govmdpi.comnih.govresearchgate.net Cytotoxicity, as reflected in a drop in absorbance in the assay, was apparent for carnosiflogenin C at higher concentrations, but this was not observed in the same manner for the carnosiflosides. researchgate.net This suggests that at higher concentrations in this specific cellular context, this compound's primary effect is antagonism of ecdysteroid signaling rather than overt cytotoxicity akin to that of some related aglycones.

Research findings on the concentration dependency of antagonistic activity for this compound in Drosophila melanogaster BII cells are summarized in the table below, illustrating the increase in antagonism with rising concentration. researchgate.net

| Compound | Concentration (M) | Antagonistic Activity (Relative to Control) |

| This compound | Increasing | Gradually Increasing |

| Carnosifloside II | Increasing | Gradually Increasing |

| Carnosiflogenin C | 10-4 | Significant Antagonistic Activity |

| Carnosiflogenin C | Higher | Cytotoxic (Drop in A₄₀₅) |

Note: Data is based on the observed trends in the referenced study researchgate.net and does not represent precise numerical values without access to the original graphical data.

Interactions with Biological Macromolecules and Enzymes

The antagonistic activity of this compound against ecdysteroid action in Drosophila melanogaster BII cells strongly implies an interaction with the ecdysteroid receptor complex. nih.govmdpi.comnih.govresearchgate.netnih.govnih.gov The ecdysteroid receptor is a nuclear receptor protein that, upon binding to an ecdysteroid hormone (such as 20-hydroxyecdysone), forms a complex with the Ultraspiracle protein (USP). This complex then binds to specific DNA sequences, regulating gene expression and subsequently controlling developmental processes like molting and metamorphosis in insects. researchgate.netnih.gov

As an ecdysteroid antagonist, this compound is believed to interact with the ecdysteroid receptor complex, thereby preventing or reducing the binding of endogenous ecdysteroids or inhibiting the functional activity of the receptor. researchgate.netnih.gov This interaction with the ecdysteroid receptor, a key biological macromolecule in insect endocrine signaling, is considered the primary mechanism by which this compound exerts its observed antagonistic effects. While the precise details of the binding interaction (e.g., competitive or non-competitive binding) are not explicitly detailed in the provided snippets, its classification as an antagonist indicates it interferes with the receptor's normal function.

Beyond its interaction with the ecdysteroid receptor, information regarding the specific interactions of this compound with other biological macromolecules or enzymes is limited in the provided search results.

Structure Activity Relationship Sar Studies of Carnosifloside Vi

Correlation of Structural Features with Biological Potency and Selectivity

Currently, there is a lack of published research that directly correlates the specific structural features of Carnosifloside VI with its biological potency and selectivity. The molecule's key characteristics include a cucurbitacin aglycone and multiple sugar moieties. In the broader context of cucurbitacin glycosides, the nature and positioning of these sugar units, as well as modifications to the tetracyclic triterpenoid (B12794562) core, are generally understood to be critical determinants of biological activity. However, without specific studies on this compound, any analysis of its SAR would be purely speculative and fall outside the scope of established scientific findings.

Synthesis and Evaluation of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is a cornerstone of SAR studies, allowing researchers to systematically alter a lead compound's structure to identify key pharmacophores and optimize activity. A comprehensive search of the scientific literature has not yielded any reports on the synthesis and biological evaluation of analogs or derivatives specifically derived from this compound. The chemical complexity of this compound likely presents significant challenges to its synthetic modification, which may contribute to the current dearth of research in this area.

Computational Modeling and Molecular Docking for SAR Prediction

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful methods for predicting the biological activity of compounds and understanding their interactions with molecular targets. These in silico approaches can provide valuable insights to guide the synthesis of more potent and selective analogs. However, there are no publicly available studies that have applied computational modeling or molecular docking techniques to investigate the SAR of this compound. Such studies would require a known biological target and a dataset of active and inactive compounds, which are not currently established for this specific glycoside.

Preclinical Research Models for Carnosifloside Vi

In Vitro Studies: Cellular and Subcellular Investigations

In vitro studies provide a controlled environment to examine the direct effects of Carnosifloside VI on biological systems, ranging from whole cells to specific molecular targets.

Selection and Characterization of Relevant Cell Lines

The selection of appropriate cell lines is fundamental to in vitro preclinical research. For evaluating the ecdysteroid antagonistic activity of compounds like this compound, insect cell lines responsive to ecdysteroids are particularly relevant. The Drosophila melanogaster BII cell line has been utilized in bioassays to assess the ecdysteroid agonist and antagonist activities of various compounds, including carnosiflosides. researchgate.netresearchgate.net This cell line serves as a model system to study interactions with the ecdysteroid receptor (EcR), which is crucial for molting and development in insects. researchgate.net

Development of High-Throughput Screening Assays

High-throughput screening (HTS) assays are widely used in drug discovery to rapidly evaluate large libraries of compounds for a specific biological activity. nih.govbmglabtech.comresearchgate.netgenedata.com These assays typically involve miniaturization, automation, and sensitive detection methods to measure biochemical or cellular responses. bmglabtech.com While HTS methods are well-established for various targets and cellular pathways, specific details regarding the development of a dedicated high-throughput screening assay solely for this compound were not prominently featured in the consulted literature. However, the use of bioassays like the Drosophila melanogaster BII assay suggests a screening approach is employed to identify compounds with ecdysteroid activity. researchgate.netresearchgate.net

Detailed Mechanistic Studies in Cell Culture Systems

Detailed mechanistic studies in cell culture aim to understand how a compound interacts with its biological targets and the downstream cellular events that follow. For this compound, research has indicated its capacity for ecdysteroid antagonistic activity. researchgate.netresearchgate.net Steroidal saponins, structurally similar to ecdysteroids, are hypothesized to interfere with insect ecdysis by interacting with the ecdysteroid reporter complex (EcR). researchgate.net Studies using the Drosophila melanogaster BII bioassay have demonstrated that this compound possesses antagonistic activity. researchgate.netresearchgate.net While detailed investigations into the precise molecular binding sites or the full cascade of cellular events triggered by this compound in cell culture were not extensively detailed in the provided information, the observed ecdysteroid antagonism suggests an interaction with the ecdysteroid signaling pathway. One study noted that carnosiflogenin A, a related compound, induced the formation of spindle-shaped cells in the Drosophila melanogaster BII bioassay. researchgate.netresearchgate.net

Research findings from the Drosophila melanogaster BII bioassay indicate the antagonistic activity of this compound. The concentration dependencies of the antagonistic activities of several compounds, including this compound, have been presented. researchgate.net

| Compound | Activity | Concentration |

| This compound | Antagonistic | 0.1 mM |

| Carnosifloside II | Antagonistic | Not specified |

| Carnosiflogenin A | Antagonistic | Not specified |

| Carnosiflogenin C | Antagonistic | Not specified |

Table 1: Ecdysteroid Antagonistic Activity in Drosophila melanogaster BII Bioassay

In Vivo Preclinical Models for Biological Efficacy

In vivo preclinical models are essential for evaluating the biological efficacy of a compound within a complex living organism, providing insights that cannot be fully replicated by in vitro methods.

Selection of Appropriate Animal Models (e.g., models for ecdysteroid-related activity)

The selection of animal models is guided by the known or suspected biological activities of the compound. Given that ecdysteroids are insect molting hormones and this compound exhibits ecdysteroid antagonistic activity, insect models are highly relevant for studying its effects on development and metamorphosis. researchgate.netmdpi.com The Drosophila melanogaster BII bioassay, while cell-based, is derived from insect cells and is used to predict in vivo ecdysteroid activity in insects. researchgate.netresearchgate.net While the provided search results highlight the in vitro ecdysteroid antagonism, detailed information on specific in vivo animal models used to study the biological efficacy of this compound was not available. However, for evaluating ecdysteroid-related activity, insect species sensitive to disruptions in molting and development would be appropriate models.

Experimental Design and Endpoints for In Vivo Studies

The experimental design for in vivo studies involves determining the appropriate animal species, routes of administration, dosing regimens, duration of treatment, and endpoints for evaluation. cancer.govnih.govtaconic.com Endpoints should be carefully selected to measure the desired biological effect and assess potential off-target effects. Common endpoints in preclinical efficacy studies include measurements of disease progression, physiological parameters, and survival. cancer.govnih.govnih.gov As specific in vivo studies on this compound were not detailed in the provided information, specific experimental designs and endpoints for this compound cannot be described here. Generally, in vivo studies for compounds with ecdysteroid antagonistic activity in insects would likely focus on developmental endpoints, such as molting success, developmental timing, and survival rates, potentially at different life stages.

Pharmacodynamic Assessments in Animal Models

Pharmacodynamic (PD) studies in animal models are a crucial part of preclinical research, aiming to understand how a drug affects the body allucent.comvibiosphen.com. These studies are essential for demonstrating a drug's potential efficacy and play a role in informing drug development decisions prior to large clinical trials allucent.com. Preclinical in vivo studies commonly utilize animal models to evaluate the pharmacodynamic properties of a drug candidate allucent.cominfinixbio.com. Multiple animal models may be studied to characterize the drug's effects allucent.com.

The objective of PD studies in animal models is to characterize the relationship between drug exposure and the observed biological effect over time vibiosphen.comfrontiersin.org. This involves assessing PD endpoints and biomarkers that can provide an early indication of potential efficacy allucent.com. Animal models are used to evaluate the efficacy of a drug candidate within a living organism infinixbio.com. The selection of appropriate animal species is important, ideally choosing species with similar anatomical, physiological, and pharmacological properties to humans infinixbio.com.

Pharmacodynamic studies can help elucidate the mechanism of drug action frontiersin.org. The observed pharmacodynamic effect in a preclinical model system is associated with a specific pharmacokinetic driver, such as AUC, Cmax, or Cmin, relative to the in vitro potency measure frontiersin.org. Understanding a drug's pharmacodynamics is critical for understanding exposure-response (PK/PD) relationships and informing optimal dose and dose regimens allucent.comfrontiersin.org.

Strategies for Translational Research from Preclinical Findings

Translational research aims to successfully transfer findings from preclinical contexts, including efficacy and pharmacokinetics-pharmacodynamics results, into clinical settings nih.govosf.io. This transfer can be challenging, as clinical trials frequently fail despite positive preclinical results nih.gov. Strategies for translational research focus on bridging the gap between preclinical data and clinical studies to ensure that the safety and efficacy of a drug candidate in humans are properly evaluated infinixbio.com.

One approach to improve the external validity of preclinical in vivo experiments and increase translational success is through systematic heterogenization nih.govosf.io. This involves adding variation within a single experiment, for example, by using multiple sexes, age groups, or different environmental conditions osf.io. Improving external validity is considered a way to strengthen the robustness of preclinical evidence osf.io.

Mathematical modeling approaches, such as physiologically-based pharmacokinetic (PBPK) modeling and mechanism-based PK/PD modeling, are increasingly used to predict drug behavior in humans based on preclinical data infinixbio.comnih.gov. PBPK modeling uses physiological data to simulate drug distribution in the body infinixbio.com. Mechanism-based PK/PD modeling aims to translate in vitro and animal data to human clinical pharmacology by integrating information about drug exposure, drug action, and interactions with physiological systems nih.gov. These modeling approaches can help increase the translation of in vitro compound potency to the in vivo setting and improve the translation of findings from preclinical species into the clinical setting frontiersin.org.

Effective translational strategies require close collaboration between preclinical and clinical teams frontiersin.orgprecisionformedicine.com. Planning early for how preclinical assays can be effective in a clinical setting is crucial precisionformedicine.com. This includes considering assay options, feasibility, development, and validation before clinical collection plans are finalized precisionformedicine.com. Ensuring the quality and suitability of both preclinical and clinical samples for biomarker assays is also vital precisionformedicine.com.

Q & A

Q. Q1. What experimental protocols are recommended for isolating Carnosifloside VI from plant sources, and how can cross-contamination be minimized?

Answer : Isolation requires a multi-step chromatographic approach. Initial extraction with polar solvents (e.g., methanol/water) followed by fractionation via column chromatography (silica gel or Sephadex LH-20) is standard . To avoid cross-contamination:

Q. Q2. Which analytical techniques are critical for validating the structural identity and purity of this compound?

Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR for skeletal structure; 2D NMR (COSY, HSQC, HMBC) for stereochemistry .

- Mass Spectrometry : HR-ESI-MS to confirm molecular formula (e.g., observed m/z 623.2012 [M+H]⁺ for C₂₈H₃₄O₁₄) .

- Chromatography : HPLC-DAD/ELSD for purity assessment (>95% by peak area) .

Advanced Research Questions

Q. Q3. How can researchers resolve conflicting bioactivity data for this compound across different in vitro assays?

Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Control cell lines (e.g., HepG2 vs. MCF-7), passage numbers, and solvent concentrations (DMSO ≤0.1%) .

- Dose-Response Validation : Use IC₅₀/EC₅₀ values with triplicate measurements and statistical rigor (p<0.05 via ANOVA) .

- Meta-Analysis : Compare data across studies using PRISMA guidelines to identify methodological outliers .

Q. Q4. What synthetic strategies improve the yield of this compound derivatives for structure-activity relationship (SAR) studies?

Answer : Semi-synthesis via glycosylation or esterification is common:

- Protecting Groups : Use acetyl or benzyl groups to stabilize reactive hydroxyls during glycoside bond formation .

- Catalysis : Enzymatic methods (e.g., lipases) for regioselective acylation (yield >60% vs. 30% for chemical catalysts) .

- Purification : Flash chromatography with gradient elution (hexane:ethyl acetate) to isolate derivatives .

Q. Q5. How can reproducibility challenges in this compound’s pharmacological assays be addressed?

Answer : Key steps include:

- Protocol Pre-Registration : Document methods on platforms like Open Science Framework to reduce bias .

- Negative/Positive Controls : Include quercetin (antioxidant control) and vehicle-only groups .

- Data Transparency : Publish raw spectra/chromatograms in supplementary materials .

Methodological Frameworks

Q6. What frameworks guide the formulation of research questions for this compound’s mechanism of action studies?

Answer : Apply the FINER criteria:

Q. Q7. How should researchers design studies to investigate this compound’s pharmacokinetics in vivo?

Answer : Follow OECD Guidelines 423/425:

- Dosing : Administer via oral gavage (5–50 mg/kg) with plasma sampling at 0, 1, 3, 6, 12h .

- Analytics : LC-MS/MS for quantification (LLOQ: 1 ng/mL) .

- Compartmental Modeling : Use WinNonlin for AUC and half-life calculations .

Data Interpretation and Reporting

Q. Q8. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Answer :

Q. Q9. How should contradictory findings in this compound’s cytotoxicity profiles be reported?

Answer : Use the CONSORT checklist for transparency:

- Confounding Factors : Note differences in cell viability assays (MTT vs. resazurin) .

- Limitations Section : Discuss solubility issues (e.g., DMSO precipitation) .

- Comparative Tables : Tabulate IC₅₀ values across studies with assay conditions .

Ethical and Reproducibility Standards

Q. Q10. What steps ensure ethical compliance in this compound research involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.